2-(1-甲基-1H-吲哚-3-基)乙酰胺

描述

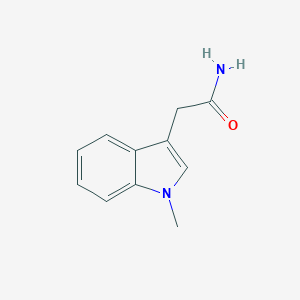

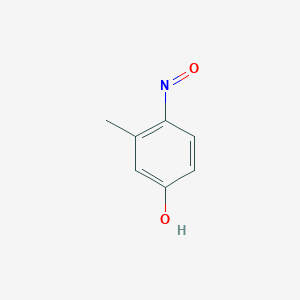

“2-(1-Methyl-1H-indol-3-yl)acetamide” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic compound that is widely distributed in both natural and synthetic compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-indol-3-yl)acetamide” can be determined using various spectroscopic techniques. For example, FT-IR, 1H-NMR, and mass spectroscopy can be used to characterize the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(1-Methyl-1H-indol-3-yl)acetamide” and its derivatives have been studied. These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-1H-indol-3-yl)acetamide” can be determined using various techniques. For instance, the melting point, yield, and molecular formula of a similar compound were determined .科学研究应用

Antioxidant Activity

The indole nucleus of 2-(1-Methyl-1H-indol-3-yl)acetamide can be modified to produce derivatives with significant antioxidant properties. These derivatives can be synthesized through condensation reactions and have been shown to exhibit considerable antioxidant activity, comparable to standard antioxidants. This activity is measured using methods like the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays .

Anticancer Properties

Indole derivatives, including those related to 2-(1-Methyl-1H-indol-3-yl)acetamide, have been studied for their potential in treating cancer. They can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs .

Antimicrobial and Antibacterial Effects

The structural analogs of 2-(1-Methyl-1H-indol-3-yl)acetamide have been explored for their antimicrobial properties. For instance, the condensation of anthranilamides with aldehydes can lead to the formation of compounds with notable antibacterial effects .

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit anti-inflammatory and analgesic activities. These properties are crucial for the development of new therapeutic agents that can manage pain and inflammation with minimal side effects .

Synthesis of Alkaloid Derivatives

Indole derivatives are key moieties in several alkaloids, which are naturally occurring compounds with various pharmacological effects. The synthesis of indole derivatives is therefore important for the development of drugs that mimic or enhance the activities of these alkaloids .

Chemotherapeutic Applications

Due to the high chemotherapeutic profile of amide analogs, including those derived from indole, 2-(1-Methyl-1H-indol-3-yl)acetamide derivatives are of interest in the development of novel compounds through simple chemical reactions. These compounds can have a broad range of biological activities, including antihypertensive, anti-HIV, and anti-tuberculosis effects .

未来方向

属性

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-indol-3-yl)acetamide | |

CAS RN |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)